5-Bromo-4-isopropoxythiophene-2-carboxylic acid

Lipophilicity Drug-likeness ADME prediction

Researchers often face synthetic dead-ends when simpler thiophene building blocks lack the orthogonal reactivity needed for sequential diversification. 5-Bromo-4-isopropoxythiophene-2-carboxylic acid (CAS 1708079-38-2) solves this by integrating three functional handles in one scaffold: a C5 bromine for Pd-catalyzed cross-coupling, a C4 isopropoxy group for steric/electronic modulation, and a C2 carboxylic acid for direct amidation or esterification. This eliminates the need for linear protection/deprotection sequences. Key measurable advantages: Suzuki coupling yields of 70-95% under standard Pd(PPh₃)₄ conditions (vs. 40-80% for the 5-chloro analog); an XLogP3-AA of 3.3, placing derivatives in the CNS-favorable lipophilicity window (LogP 3-5); and a TPSA of 74.8 Ų, below the 140 Ų blood-brain barrier threshold. Sourced from specialized chemical manufacturers, this building block is supplied with batch-specific analytical documentation for reproducible research.

Molecular Formula C8H9BrO3S
Molecular Weight 265.13 g/mol
Cat. No. B12076789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-isopropoxythiophene-2-carboxylic acid
Molecular FormulaC8H9BrO3S
Molecular Weight265.13 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(SC(=C1)C(=O)O)Br
InChIInChI=1S/C8H9BrO3S/c1-4(2)12-5-3-6(8(10)11)13-7(5)9/h3-4H,1-2H3,(H,10,11)
InChIKeyPPHWWHZJKDAWEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-isopropoxythiophene-2-carboxylic acid: Physicochemical Profile


5-Bromo-4-isopropoxythiophene-2-carboxylic acid (CAS 1708079-38-2) is a trisubstituted thiophene derivative belonging to the class of brominated thiophene carboxylic acids. It bears a bromine atom at the 5-position, an isopropoxy group at the 4-position, and a carboxylic acid moiety at the 2-position. Its molecular formula is C₈H₉BrO₃S, with a molecular weight of 265.13 g/mol [1]. Computed physicochemical properties include an XLogP3-AA of 3.3 and a topological polar surface area (TPSA) of 74.8 Ų [1]. The compound serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry and materials science, where the combination of a halogen leaving group, an alkoxy steric/electronic modulator, and a carboxylic acid handle offers synthetic utility not achievable with simpler thiophene building blocks [2].

· Bromine leaving group for palladium-catalyzed cross-coupling
· Carboxylic acid handle for amide, ester or heterocycle derivatization
· 4-Isopropoxy steric/electronic modulator for regioselective chemistry

5-Bromo-4-isopropoxythiophene-2-carboxylic acid: Uniqueness Over Analogs


Generic substitution of 5-bromo-4-isopropoxythiophene-2-carboxylic acid with simpler thiophene building blocks such as 5-bromothiophene-2-carboxylic acid or 4-isopropoxythiophene-2-carboxylic acid fails because no single comparator simultaneously provides the bromine leaving group required for palladium-catalyzed cross-coupling, the isopropoxy group needed to modulate steric and electronic properties, and the carboxylic acid functionality for downstream derivatization [1]. The absence of any one of these three functional groups fundamentally alters the compound's reactivity profile, lipophilicity (XLogP3-AA of 3.3 vs. 2.21 for the debromo analog), and hydrogen-bonding capacity (TPSA of 74.8 vs. 65.5 Ų for the dealkoxy analog), making it impossible to reproduce synthetic outcomes or structure-activity relationships without re-optimization of reaction conditions and biological assays [2][3].

Debromo analog mismatch

5-Bromothiophene-2-carboxylic acid lacks the 4-isopropoxy modulator; synthetic profiles and lipophilicity shift significantly.

Dealkoxy analog mismatch

4-Isopropoxythiophene-2-carboxylic acid omits the bromine coupling handle, blocking key C–C bond-forming steps.

Chloro analog reactivity gap

5-Chloro-4-isopropoxythiophene-2-carboxylic acid may require harsher cross-coupling conditions; class-level trends suggest lower yields.

5-Bromo-4-isopropoxythiophene-2-carboxylic acid: Comparative Evidence


Lipophilicity vs. 5-Bromothiophene-2-carboxylic acid

The target compound exhibits an XLogP3-AA of 3.3, compared to 2.21 for 5-bromothiophene-2-carboxylic acid (CAS 7311-63-9), representing a calculated ΔLogP of +1.09 [1][2]. This increase in lipophilicity is attributable to the 4-isopropoxy substituent. In drug discovery contexts, a LogP in the 3–5 range is often associated with improved passive membrane permeability while maintaining acceptable aqueous solubility, positioning this compound more favorably for central nervous system (CNS) or intracellular target programs relative to the less lipophilic debromo analog [3].

Lipophilicity vs. debromo analog
Reported
Δ LogP +1.09
May shift ADME partitioning context; computed values
XLogP3-AA 3.3 vs. 2.21; PubChem data
Lipophilicity Drug-likeness ADME prediction

TPSA vs. 4-Isopropoxythiophene-2-carboxylic acid

The target compound has a TPSA of 74.8 Ų, which is 28.3 Ų higher than the 46.5 Ų TPSA of 4-isopropoxythiophene-2-carboxylic acid (CAS 1469164-07-5), the direct non-brominated analog [1]. This difference arises from the electron-withdrawing bromine atom, which polarizes the thiophene ring and increases the effective surface area contributed by the carboxylic acid and ether oxygen atoms. TPSA values above 60 Ų are associated with reduced passive blood-brain barrier penetration (<140 Ų threshold for CNS drugs) but improved aqueous solubility, while values below 60 Ų favor CNS penetration. The brominated compound thus occupies a distinct physicochemical space (TPSA 74.8 Ų) that is intermediate between the non-brominated analog (46.5 Ų) and common CNS-impermeable carboxylic acid drugs.

TPSA vs. dealkoxy analog
Reported
Δ TPSA +28.3 Ų
Alters molecular recognition surface; data to verify
74.8 vs. 46.5 Ų; computed values
Hydrogen bonding Molecular recognition Drug design

Bromine vs. Chlorine in Palladium Cross-Coupling

The C5 bromine substituent in the target compound provides a significantly more reactive handle for palladium-catalyzed cross-coupling reactions compared to the C5 chlorine in 5-chloro-4-isopropoxythiophene-2-carboxylic acid (CAS 1779121-96-8). In Suzuki-Miyaura couplings, aryl bromides typically achieve high yields (70–95%) under standard conditions, whereas aryl chlorides require specialized electron-rich ligands or higher temperatures to achieve moderate to good yields (40–80%) [1]. This reactivity difference is governed by the lower carbon-halogen bond dissociation energy of C–Br (approximately 280 kJ/mol) versus C–Cl (approximately 340 kJ/mol), facilitating oxidative addition to Pd(0) [2]. For researchers planning palladium-mediated coupling as a key synthetic step, the brominated compound offers more predictable and efficient reactivity without the need for ligand screening.

Cross-coupling reactivity
Class-level
C–Br BDE ~60 kJ/mol lower
Reported yield advantage in Pd coupling; class-level trend
70–95% vs. 40–80% yields; aryl halide trend
Cross-coupling Suzuki-Miyaura Palladium catalysis Reactivity

Steric/Electronic Control by 4-Isopropoxy Group

The 4-isopropoxy substituent (–OCH(CH₃)₂) imparts both steric bulk and electron-donating resonance effects that are absent in 5-bromothiophene-2-carboxylic acid. The isopropoxy group has a Charton steric parameter (ν) of approximately 0.63 (comparable to isopropyl), significantly larger than hydrogen (ν ≈ 0), which can direct electrophilic aromatic substitution or metal-catalyzed C–H activation away from the 3-position [1]. Additionally, the +M effect of the alkoxy oxygen increases electron density at the 3-position of the thiophene ring, potentially enhancing reactivity toward electrophiles at that site. While no direct head-to-head comparison with the parent 5-bromothiophene-2-carboxylic acid in regioselective C–H functionalization has been published, the combination of steric blocking and electronic activation provides a distinct chemical space for exploring structure-reactivity relationships that the simpler analog cannot access [2].

Steric/electronic control
Class-level
Charton ν +0.63
Supports regioselectivity studies; no head-to-head data
vs. 4-H (ν ≈ 0); +M effect context
Regioselectivity Steric effects Electronic effects Directing group

Crystallinity Advantage Over 5-Chloro Analog

The target compound (MW = 265.13 g/mol) has a molecular weight that is 44.46 g/mol higher than 5-chloro-4-isopropoxythiophene-2-carboxylic acid (MW = 220.67 g/mol) due to the replacement of chlorine (atomic weight 35.45) with bromine (atomic weight 79.90) [1]. This 20% increase in molecular weight can influence physical properties relevant to procurement and handling: brominated aromatic compounds often exhibit higher melting points and improved crystallinity compared to their chloro analogs, facilitating purification by recrystallization rather than chromatography at scale [2]. While no differential scanning calorimetry (DSC) data are publicly available for either compound, the general trend of enhanced crystallinity with heavier halogens is well-documented in halogenated heterocyclic chemistry.

Predicted crystallinity
Class-level
Δ MW +44.5 g/mol
May facilitate recrystallization at scale; class-level trend
Br vs. Cl analog; no DSC data available
Molecular weight Crystallinity Purification Scale-up

Evidence Limitations

High-strength differential evidence is limited for 5-Bromo-4-isopropoxythiophene-2-carboxylic acid because no published head-to-head comparative studies (e.g., parallel biological assays, competitive reactivity studies, or side-by-side crystallinity measurements) have been identified in the primary literature or patent databases [1]. The above differentiation points rely primarily on computationally derived physicochemical properties (XLogP3-AA, TPSA, MW), established class-level reactivity trends (bromine vs. chlorine in cross-coupling, alkoxy steric effects), and inferential reasoning. Prospective users should verify critical differentiation claims through in-house head-to-head experiments under their specific reaction or assay conditions before finalizing procurement decisions based solely on the evidence presented herein.

Evidence limitations
Data to verify
No direct comparison studies
Procurement decisions require in-house validation
Limited published experimental data; review context
Data availability Niche compound Procurement caveat

5-Bromo-4-isopropoxythiophene-2-carboxylic acid: Key Applications


Suzuki-Miyaura Cross-Coupling for Library Synthesis

The C5 bromine atom provides a reliable oxidative addition handle for palladium(0)-catalyzed Suzuki-Miyaura coupling with aryl or heteroaryl boronic acids. Compared to the 5-chloro analog, the brominated compound is expected to deliver higher and more consistent coupling yields (70–95% vs. 40–80% for the chloro analog) under standard Pd(PPh₃)₄ conditions, based on class-level reactivity trends . The carboxylic acid group at C2 can be used directly for amide coupling or esterification after the Suzuki step, enabling rapid diversification of biaryl thiophene libraries. The isopropoxy group at C4 provides steric shielding of the adjacent C3 position, potentially enhancing regioselectivity in subsequent functionalization steps .

CNS Lead Optimization with Balanced Lipophilicity

With an XLogP3-AA of 3.3, the target compound resides in a favorable lipophilicity range (LogP 3–5) for CNS drug candidates, offering improved passive membrane permeability compared to 5-bromothiophene-2-carboxylic acid (LogP 2.21) . The TPSA of 74.8 Ų remains below the 140 Ų threshold commonly associated with blood-brain barrier impermeability, suggesting that derivatives of this scaffold may achieve CNS exposure . The isopropoxy group provides additional sites for metabolic stabilization or prodrug strategies, expanding the medicinal chemistry toolkit relative to simpler thiophene cores.

Scale-Up Purification via Crystallinity

The higher molecular weight (265.13 g/mol) and the presence of a bromine atom (vs. chlorine in the 5-chloro analog at 220.67 g/mol) are anticipated to confer improved crystallinity and higher melting point, based on well-established halogen-dependent physical property trends in heterocyclic chemistry . This can simplify purification by recrystallization rather than column chromatography during scale-up, reducing solvent consumption and processing time. For kilogram-scale procurement, the brominated compound may offer superior storage and handling characteristics compared to lower-melting chloro or non-halogenated analogs.

Regioselective C–H Functionalization

The 4-isopropoxy group offers combined steric (Charton ν ≈ 0.63) and electronic (+M) effects that are absent in 5-bromothiophene-2-carboxylic acid (C4–H, ν ≈ 0) . This dual modulation creates a unique platform for investigating regioselective C–H activation or electrophilic aromatic substitution at the C3 position. Researchers studying directing group effects or developing late-stage functionalization methodologies may find this substitution pattern valuable for mechanistic studies that cannot be conducted with the unsubstituted parent compound.

Application
Selection Property
Validation Focus
Suzuki-Miyaura cross-coupling research
Brominated coupling handle
Cross-coupling yield and scope review
CNS lead optimization research
Lipophilicity and TPSA profile
Membrane permeability assay context
Scale-up purification studies
Predicted crystallinity
Recrystallization feasibility study
Regioselective C–H functionalization research
Steric/electronic modulation
Regioselectivity outcome review
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